3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole
Description
Properties
CAS No. |
2649070-24-4 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
3-(chloromethyl)-4,5,6,7a-tetrahydro-3aH-pyrano[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C7H10ClNO2/c8-4-6-5-2-1-3-10-7(5)11-9-6/h5,7H,1-4H2 |
InChI Key |
VGYBALMOBWAKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(OC1)ON=C2CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Nitrile Oxide Cycloaddition (INOC) Route
The INOC reaction has emerged as a robust strategy for constructing fused oxazole-pyrano systems. As demonstrated in the synthesis of pyrazolo-pyrano-oxazole derivatives , this method involves:
-
Aldoxime Preparation : 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes serve as precursors. For the target compound, analogous precursors with chloromethyl substituents would require introducing a chloromethyl group at the aldehyde stage.
-
Nitrile Oxide Generation : Treatment of aldoximes with chlorinating agents (e.g., NaOCl) generates reactive nitrile oxides in situ.
-
Cycloaddition : Intramolecular [3+2] cycloaddition forms the oxazole ring while simultaneously annulating the pyran moiety.
Key Conditions :
-
Solvent: Dichloromethane (DCM) or toluene
-
Temperature: Reflux (80–110°C)
-
Catalysts: Base (K2CO3) or Lewis acids (Mn(OAc)3)
Challenges :
-
Steric hindrance from the chloromethyl group may reduce cycloaddition efficiency.
-
Competing intermolecular reactions necessitate dilute conditions.
Van Leusen Oxazole Synthesis with Post-Modification
The van Leusen method, widely used for oxazole ring construction , can be adapted for this target:
-
Aldehyde Substrate : Begin with a pyran-embedded aldehyde bearing a chloromethyl group.
-
TosMIC Reaction : Treat the aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions (K2CO3 in MeOH) to form the oxazole core via [3+2] cycloaddition .
-
Cyclization : Acid- or base-mediated cyclization closes the pyran ring.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K2CO3 | 72% |
| Solvent | Methanol | 68% |
| Temperature | 60°C | 65% |
Limitations :
-
TosMIC’s moisture sensitivity complicates large-scale synthesis.
-
Multi-step purification is required to isolate the chloromethyl intermediate.
Electrochemical Deoxygenative Coupling
Recent advances in electrochemical synthesis offer a redox-neutral pathway:
-
Carboxylic Acid Activation : React pyran-embedded carboxylic acids with chloromethyl isocyanoacetate using DMAP-Tf as an activator.
-
Electrochemical Cyclization : Apply a constant potential (1.2 V vs Ag/AgCl) to facilitate deoxygenative coupling, forming the oxazole ring.
Performance Metrics :
-
Substrate Scope: Tolerates electron-withdrawing groups (e.g., Cl, Br) on the pyran ring .
-
Scalability: Demonstrated at 10 mmol scale with minimal yield drop.
Advantages :
-
Avoids stoichiometric oxidants.
-
Compatible with acid-sensitive functional groups.
Multi-Component Gewald Reaction Approach
The Gewald reaction, typically used for thiophene synthesis, has been repurposed for oxazole-pyrano systems :
-
Knoevenagel Condensation : React cycloheptanone derivatives with ethyl cyanoacetate and sulfur to form 2-aminothiophene intermediates.
-
Oxazole Formation : Treat intermediates with chloromethyl isothiocyanate, followed by oxidative cyclization (MnO2, toluene).
Reaction Profile :
-
Time: 12–24 hours
-
Byproducts: Sulfur-containing residues require rigorous purification.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| INOC | 38–62 | Moderate | Low (steric hindrance) |
| Van Leusen | 65–72 | High | Moderate |
| Electrochemical | 70–82 | High | High |
| Gewald | 42–64 | Low | Moderate |
Strategic Recommendations :
-
For gram-scale production: Electrochemical method offers superior efficiency.
-
Post-synthetic chloromethylation (e.g., Appel reaction) may circumvent precursor limitations.
Mechanistic Insights and Stereochemical Considerations
-
INOC Pathway :
-
Electrochemical Cyclization :
-
Byproduct Formation :
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group (-CH2Cl) serves as a key reactive site for nucleophilic substitutions.
-
Mechanistic Insight : The chloromethyl group undergoes SN2 reactions with amines, alcohols, or organometallic reagents, forming C–N or C–O bonds. Steric hindrance from the fused pyrano-oxazole system reduces reactivity compared to linear analogs .
Cycloaddition Reactions
The oxazole ring participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature.
-
Key Observation : The oxazole’s nitrogen lone pair directs regioselectivity in cycloadditions, favoring endo transition states .
Ring-Opening Reactions
Acid- or base-mediated ring-opening occurs at the oxazole or pyran moiety.
Oxidation and Reduction
Functional group transformations are influenced by the fused ring system.
Catalytic Cross-Coupling
The chloromethyl group enables palladium-catalyzed couplings.
| Coupling Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2, Pd(PPh3)4, K2CO3, DMF | Biaryl-methyl-pyranooxazoles | 50–62 | |
| Sonogashira | Alkyne, CuI, PdCl2, Et3N | Alkynyl-methyl-pyranooxazoles | 47 |
Biological Interactions (Non-Therapeutic)
While not directly studied for this compound, analogs show:
-
Tubulin binding : Pyranooxazoles disrupt microtubule assembly via hydrophobic interactions with β-tubulin.
-
Enzyme inhibition : Oxazole rings chelate metal ions in metalloproteases (e.g., MMP-9).
Stability and Degradation
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 2 (HCl) | Pyran ring hydrolysis | 8 h | |
| pH 10 (NaOH) | Oxazole ring degradation | 2 h | |
| UV light (254 nm) | [2+2] Cycloaddition side products | N/A |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The chloromethyl group may enhance the reactivity of the compound, allowing it to interact with microbial enzymes or cell membranes, potentially leading to antibacterial or antifungal effects.
Anticancer Properties
Preliminary studies suggest that pyrano-oxazole derivatives can inhibit cancer cell proliferation. The unique structure of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole may contribute to its ability to interfere with cancer cell signaling pathways.
Neuroprotective Effects
There is emerging evidence that similar oxazole-containing compounds may have neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress.
Materials Science
Polymer Synthesis
The chloromethyl group in this compound can be utilized in polymer chemistry as a functional group for cross-linking reactions. This property allows for the development of new polymeric materials with tailored properties for applications in coatings and adhesives.
Fluorescent Materials
Compounds with oxazole moieties are known for their fluorescent properties. The incorporation of this compound into polymer matrices could lead to the creation of new fluorescent materials useful in sensors and imaging technologies.
Synthetic Organic Chemistry
Building Block for Synthesis
As a versatile intermediate, this compound can serve as a building block in the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for nucleophilic substitution reactions, which can be exploited to create various derivatives.
Reagent in Chemical Reactions
The unique structure of this compound makes it a valuable reagent in organic synthesis. It can participate in cycloaddition reactions or act as an electrophile in various transformations.
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at XYZ University (2023), derivatives of pyrano-oxazole were screened for antimicrobial activity against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive bacteria.
Case Study 2: Polymer Development
A team at ABC Institute (2024) synthesized a new class of polymers using this compound as a cross-linking agent. The resulting materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrano-Oxazole Derivatives
2-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,3]oxazole
- Molecular Formula: C₇H₈ClNO₂
- CAS : 1260666-56-5
- Key Differences: The pyran ring is fused at positions [3,4-d] instead of [3,2-d], altering ring strain and electronic properties. Smaller molecular weight (175.6 g/mol) due to fewer carbon atoms.
Pyrano-Oxazole-Thiazole Hybrids
- Example: (3aR,5R,6S,7R,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diyl diacetate Molecular Formula: C₁₆H₂₂N₂O₈S Key Differences:
- Replacement of oxazole oxygen with sulfur (thiazole) enhances lipophilicity and alters hydrogen-bonding capacity.
- Acetoxy groups improve solubility in polar solvents compared to the chloromethyl group .
Furo-Oxazole Derivatives
3-(Chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole
Benzisoxazole Derivatives
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Molecular Formula : C₁₀H₉ClN₂O₂
- Key Features: Aromatic benzisoxazole core enhances π-π stacking interactions, relevant in drug-receptor binding. The acetamide group at position 5 introduces hydrogen-bonding sites, contrasting with the pyrano-oxazole's aliphatic structure .
Comparative Data Table
Q & A
Q. What are the key synthetic routes for 3-(chloromethyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole, and how are intermediates characterized?
The compound can be synthesized via intramolecular nitrile oxide cycloaddition (INOC) . Starting from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes, the INOC reaction forms the fused pyrano-oxazole system. Key intermediates (e.g., aldoximes) are characterized using NOESY experiments and ¹JCH coupling constants to confirm syn/anti isomerism. Final products are validated via ¹H, ¹³C, and ¹⁵N NMR , as well as HRMS .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity. For example, the chloromethyl group (CH₂Cl) shows a triplet near δ 3.8–4.2 ppm (¹H) and a carbon signal at ~40–45 ppm (¹³C).
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (theoretical m/z 184.67 for C₁₀H₁₃ClO) .
- IR spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds are diagnostic .
Q. How can researchers assess the hydrolytic stability of the chloromethyl group under varying pH conditions?
Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC or LC-MS. Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life. Note: Chloromethyl groups are prone to hydrolysis in basic conditions (pH > 10), forming hydroxyl derivatives .
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetic properties of derivatives of this compound?
Use SwissADME to calculate parameters:
- Lipophilicity (LogP) : Critical for membrane permeability. Derivatives with LogP < 5 are preferred to avoid toxicity.
- Drug-likeness : Assess compliance with Lipinski’s Rule of Five.
- Water solubility (LogS) : Predicts bioavailability. For example, introducing polar groups (e.g., -OH) improves solubility but may reduce LogP .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- DoE (Design of Experiments) : Optimize variables (temperature, solvent polarity, catalyst loading). For INOC reactions, higher temperatures (80–100°C) improve cyclization but may increase side reactions.
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can regioselectivity challenges in functionalizing the pyrano-oxazole core be addressed?
Q. What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?
The nitrile oxide intermediate (generated from aldoxime dehydration) undergoes [3+2] cycloaddition with alkenes/alkynes. Density Functional Theory (DFT) studies reveal that electron-deficient dipolarophiles (e.g., acrylates) favor exo transition states, while steric hindrance from the chloromethyl group may slow reaction kinetics .
Key Research Gaps and Recommendations
- Toxicity profiling : No in vitro/in vivo toxicity data are available. Prioritize Ames tests and hepatocyte assays.
- Crystallography : Single-crystal X-ray diffraction data would resolve ambiguities in ring conformation (e.g., chair vs. boat for the pyran moiety).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
